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hydroxypentanedioate

CAS No.: 55094-98-9

Cat. No.: B3384428

Get Quote

Executive Summary
Dimethyl 2-hydroxyglutarate (DM-2HG) is a cell-permeable ester derivative of the metabolite 2-

hydroxyglutarate (2-HG). In basic research, it serves as a critical chemical tool to mimic the

metabolic and epigenetic state of cells harboring neomorphic mutations in Isocitrate

Dehydrogenase 1 or 2 (IDH1/2).

By bypassing the need for genetic engineering (e.g., lentiviral overexpression of IDH1-R132H),

DM-2HG allows researchers to acutely study the "oncometabolite effect." Upon entering the

cell, intracellular esterases cleave the methyl groups, releasing free 2-HG. This accumulation

competitively inhibits

-ketoglutarate (

-KG) dependent dioxygenases, leading to a hypermethylated phenotype in DNA and histones
and altering hypoxic signaling.[1]
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Critical Advisory: The biological activity of 2-HG is stereospecific. Researchers must strictly

distinguish between the (R)-enantiomer (oncometabolite, also known as D-2HG) and the (S)-

enantiomer (L-2HG, associated with hypoxia).

Part 1: Mechanistic Foundation
The Competitive Antagonism Model
The utility of DM-2HG rests on its structural similarity to

-KG.[2]

-KG is an essential co-substrate for a superfamily of enzymes known as Fe(II)/

-KG-dependent dioxygenases.[3] These enzymes require

-KG to drive oxidation reactions, producing succinate and CO

as byproducts.

When DM-2HG is hydrolyzed to 2-HG within the cytosol/mitochondria, it occupies the

-KG binding pocket of these enzymes but cannot undergo oxidative decarboxylation. This
results in competitive inhibition.[2][4]

Key Targets of Inhibition:

TET Enzymes (TET1/2/3): Responsible for converting 5-methylcytosine (5mC) to 5-

hydroxymethylcytosine (5hmC). Effect of Inhibition:[5][6][7][8] DNA hypermethylation (CpG

island methylator phenotype).

JmjC Histone Demethylases (e.g., KDM4/KDM6): Remove methyl groups from histone tails.

Effect of Inhibition:[5][6][7][8] Increased H3K9me3, H3K27me3, and H3K36me3 marks,

leading to chromatin compaction.

Prolyl Hydroxylases (PHDs/EGLNs): Regulate HIF1ngcontent-ng-c2977031039="" _nghost-

ng-c1310870263="" class="inline ng-star-inserted">

stability. Effect of Inhibition:[5][6][8] Pseudohypoxia (stabilization of HIF1

under normoxic conditions).
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Stereochemistry: The "R" vs. "S" Distinction
Dimethyl-(2R)-2-hydroxyglutarate: Mimics the product of mutant IDH1/2. It is the standard

reagent for cancer research.

Dimethyl-(2S)-2-hydroxyglutarate: Potently inhibits EGLN prolyl hydroxylases. While often

more potent in vitro against specific targets, it is biologically distinct from the cancer-

associated R-enantiomer.

Pathway Visualization
The following diagram illustrates the entry, conversion, and downstream blockade caused by

DM-2HG.
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Caption: Mechanism of Action: DM-2HG permeates the membrane, is hydrolyzed to 2-HG, and

competitively inhibits epigenetic and hypoxic regulators.

Part 2: Experimental Handling & Stability
Chemical Stability & Storage
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DM-2HG is an ester. Esters are susceptible to spontaneous hydrolysis in aqueous

environments, especially at non-neutral pH.

Stock Preparation: Dissolve in high-quality anhydrous DMSO. Avoid water or ethanol for

long-term storage.

Storage: Store DMSO aliquots at -80°C. Avoid repeated freeze-thaw cycles which introduce

moisture.

Media Stability: Once added to cell culture media (pH 7.4), DM-2HG has a half-life. While

more stable than some esters, it is best to refresh media every 24–48 hours to maintain

effective intracellular concentrations.

Reagent Selection Guide
Reagent Variant Permeability Application Notes

2-HG (Sodium Salt) Very Low
Cell-free enzymatic

assays

Do not use for live

cells; requires mM

concentrations and

transporters.

Dimethyl-2HG Moderate/High General cell culture

The "classic" reagent.

Requires intracellular

esterases.

Octyl-2HG High Difficult cell lines

More lipophilic than

dimethyl; often used if

DM-2HG shows weak

effects.

(2R)-Enantiomer N/A Cancer/IDH Studies

MANDATORY for

simulating IDH

mutations.

(2S)-Enantiomer N/A Hypoxia/T-cell Studies

distinct biological

profile; often a more

potent PHD inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3384428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 3: Application Protocols
Protocol A: Acute "Oncometabolite" Treatment (Cell
Culture)
Objective: Induce a hypermethylated state in wild-type cells (e.g., MCF10A, U87-WT) to mimic

IDH1-R132H.

Seeding: Seed cells at 40-50% confluence. The metabolic effects require cell division to

"dilute" existing epigenetic marks, so do not treat fully confluent, quiescent cells.

Preparation:

Thaw 100 mM or 500 mM DM-2HG (in DMSO) stock.

Prepare Vehicle Control: DMSO matched to the highest volume used.

Optional Control:Dimethyl-glutarate (to control for the release of methanol/formaldehyde

during ester hydrolysis, though usually negligible at standard doses).

Dosing:

Range: 0.5 mM to 5.0 mM. (Start with a dose-response: 0, 0.5, 1, 2.5, 5 mM).

Note: High concentrations (>10 mM) can cause pH acidification or non-specific toxicity.

Incubation:

Short Term (HIF1α): 4 to 24 hours.

Long Term (Epigenetics): 72 hours to 7 days.

Refresh: Replace media containing fresh DM-2HG every 48 hours.

Harvest: Wash cells 2x with ice-cold PBS to remove extracellular ester before lysis.

Protocol B: Validation of Epigenetic Inhibition (Western
Blot)
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Objective: Confirm that the chosen dose of DM-2HG is biologically active inside the cell.

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors and a nuclear

extraction buffer if looking specifically at chromatin.

Targets:

Positive Readout (Inhibition): H3K9me3 (Histone H3 Lysine 9 Trimethylation) or

H3K27me3.[9] Expect increase.

Positive Readout (DNA): 5-hmC (5-hydroxymethylcytosine).[2][10] Expect decrease

(requires Dot Blot or ELISA, not standard Western).

Loading Control: Total Histone H3 (crucial for normalization).

Analysis: Calculate the Ratio of [Methylated Mark] / [Total H3]. A successful treatment should

show a >2-fold increase in methylation compared to DMSO control.

Protocol C: 5-hmC Dot Blot (The "Gold Standard"
Validation)
Since TET inhibition is the primary outcome, measuring the loss of 5-hmC is the most direct

validation.

DNA Extraction: Purify genomic DNA (gDNA) using a standard silica column kit.

Denaturation: Denature gDNA (e.g., 95°C for 5 min) and snap cool.

Spotting: Spot serial dilutions of gDNA (e.g., 500ng, 250ng, 125ng) onto a Nitrocellulose or

Nylon membrane.

Blotting: Crosslink DNA (UV), block with 5% milk, and probe with anti-5-hmC antibody

(1:1000).

Result: DM-2HG treated cells should show significantly fainter spots compared to control,

indicating inhibited TET activity.[10]
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Part 4: Data Interpretation & Workflow Visualization
Experimental Workflow
The following diagram outlines the logical flow for a standard DM-2HG experiment, highlighting

critical decision points (Enantiomer selection) and validation steps.
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Caption: Workflow for DM-2HG experimentation, from enantiomer selection to specific assay

readouts.

Common Pitfalls and Troubleshooting
Observation Probable Cause Corrective Action

No increase in Histone

Methylation

1. Dose too low.2. Incubation

too short.3. High esterase

activity in serum (FCS).

1. Increase to 5-10 mM

(monitor toxicity).2. Extend to

5-7 days.3. Use low-serum

media or refresh daily.

High Cell Death

1. DMSO toxicity.2.

Acidification of media.3.

Formaldehyde release.

1. Keep DMSO < 0.5%.2.

Check pH; buffer with

HEPES.3. Use Octyl-2HG

(releases octanol, less toxic).

Inconsistent Results
1. Racemic mixture used.2.

Old stock (hydrolyzed).

1. Verify reagent is (2R)-

enantiomer.2. Use fresh

aliquots; check stock by

NMR/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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